molecular formula C34H42N6O8 B6297521 10-[2-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-2-oxoethyl]-1,4,7,10-tetraazacyClododecane-1,4,7-triacetic acid CAS No. 1374865-01-6

10-[2-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-2-oxoethyl]-1,4,7,10-tetraazacyClododecane-1,4,7-triacetic acid

Cat. No.: B6297521
CAS No.: 1374865-01-6
M. Wt: 662.7 g/mol
InChI Key: UZGCJBCXRQHDPU-UHFFFAOYSA-N
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Description

The compound 10-[2-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines a dibenzazocin moiety with a tetraazacyclododecane framework, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid involves multiple steps, starting with the preparation of the dibenzazocin core. This core can be synthesized through a series of reactions, including cyclization and oxidation of appropriate precursors . The tetraazacyclododecane framework is then introduced through a coupling reaction, followed by the addition of acetic acid groups to complete the synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions .

Scientific Research Applications

10-[2-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid: has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-[2-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid involves its interaction with specific molecular targets. The dibenzazocin moiety can interact with various enzymes and receptors, modulating their activity. The tetraazacyclododecane framework can chelate metal ions, influencing biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 10-[2-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid include:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of This compound lies in its combination of the dibenzazocin and tetraazacyclododecane moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-[2-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N6O8/c41-30(35-12-11-31(42)40-21-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)40)22-36-13-15-37(23-32(43)44)17-19-39(25-34(47)48)20-18-38(16-14-36)24-33(45)46/h1-8H,11-25H2,(H,35,41)(H,43,44)(H,45,46)(H,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGCJBCXRQHDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CC(=O)O)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374865-01-6
Record name DOTA-ADIBO
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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